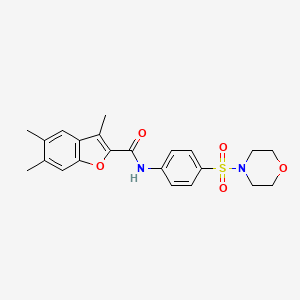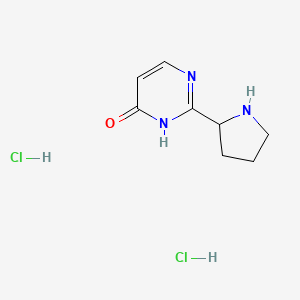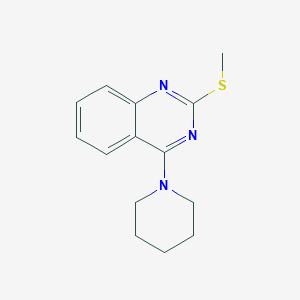
2-(Methylsulfanyl)-4-piperidinoquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)-4-piperidinoquinazoline is a heterocyclic compound that contains a quinazoline core structure substituted with a methylsulfanyl group at the second position and a piperidino group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-piperidinoquinazoline typically involves the reaction of quinazoline derivatives with appropriate reagents to introduce the methylsulfanyl and piperidino groups. One common method involves the use of 2-chloroquinazoline as a starting material, which undergoes nucleophilic substitution with a piperidine derivative to introduce the piperidino group. The methylsulfanyl group can be introduced through a subsequent reaction with a methylthiolating agent under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .
化学反应分析
Types of Reactions
2-(Methylsulfanyl)-4-piperidinoquinazoline can undergo various chemical reactions, including:
Reduction: The quinazoline ring can be reduced under hydrogenation conditions to form tetrahydroquinazoline derivatives.
Substitution: The piperidino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
科学研究应用
作用机制
The mechanism of action of 2-(Methylsulfanyl)-4-piperidinoquinazoline involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can bind to the active site of these proteins, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
相似化合物的比较
Similar Compounds
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine: Another heterocyclic compound with a similar methylsulfanyl group but different core structure.
2-(Methylsulfanyl)benzoic acid: Contains a methylsulfanyl group but lacks the quinazoline core.
2-(Methylsulfanyl)pyrimidine: Similar in structure but with a pyrimidine core instead of quinazoline.
Uniqueness
2-(Methylsulfanyl)-4-piperidinoquinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry research .
属性
IUPAC Name |
2-methylsulfanyl-4-piperidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-18-14-15-12-8-4-3-7-11(12)13(16-14)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSVUEMALXLPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2595660.png)
![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2595662.png)
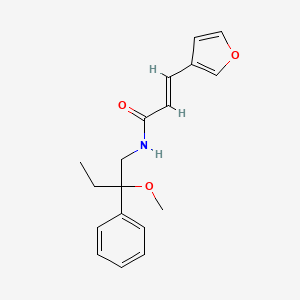
![3-benzyl-4-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2595665.png)
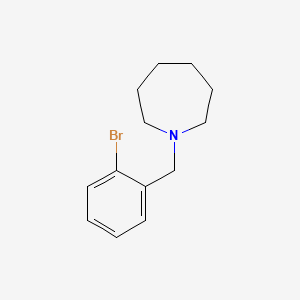
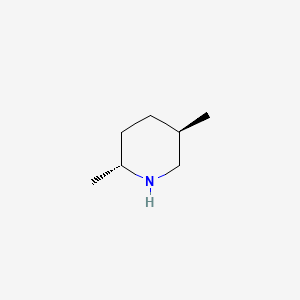
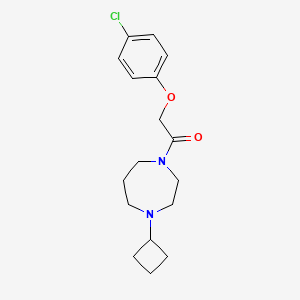
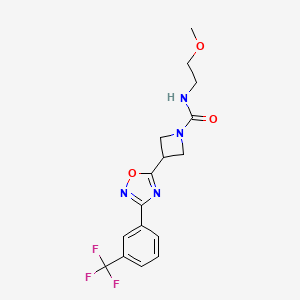
![(Z)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B2595675.png)
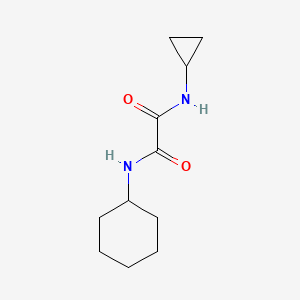
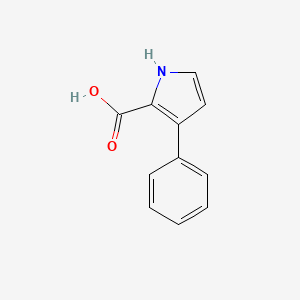
![N-{[5-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2595678.png)
